(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride
CAS No.: 2155856-00-9
Cat. No.: VC4843996
Molecular Formula: C9H16ClN3
Molecular Weight: 201.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155856-00-9 |
|---|---|
| Molecular Formula | C9H16ClN3 |
| Molecular Weight | 201.7 |
| IUPAC Name | (2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3.ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;/h2-6,10H2,1H3;1H |
| Standard InChI Key | TWRSKASPLNJWSN-UHFFFAOYSA-N |
| SMILES | CC1=C(N2CCCCC2=N1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic system: a six-membered 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring fused to an imidazole moiety. The methyl group at position 2 and the methanamine substituent at position 3 introduce steric and electronic modifications that influence its reactivity and binding affinity. Protonation of the amine group forms the hydrochloride salt, enhancing solubility in polar solvents .
Table 1: Key Structural and Physical Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride involves multi-step organic reactions. A plausible route includes:
-
Cyclization: Condensation of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core.
-
Methylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Amination: Reductive amination or Gabriel synthesis to attach the methanamine side chain.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amination. Patent literature suggests that palladium-catalyzed cross-coupling reactions may improve yield and purity for analogous structures.
Applications in Pharmaceutical Research
Metabolic Disorders
Imidazopyridines are investigated as glucokinase activators for diabetes management. The methanamine side chain’s basicity may enhance binding to allosteric sites, though specific data for this compound are lacking .
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| Amino GmbH | Germany | ≥98% | $250–$350 |
| Carbone Scientific | UK | ≥95% | $200–$300 |
| Pharmaceutical Company Ltd | USA | Custom | Inquiry-based |
| Shanghai Jindun Industrial | China | ≥97% | $150–$250 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume